molecular formula C15H15F2NO2S2 B2684807 1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide CAS No. 2415565-99-8

1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide

Cat. No.: B2684807
CAS No.: 2415565-99-8
M. Wt: 343.41
InChI Key: QRACZHPNGOFXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a thiophenyl group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3,5-difluoroaniline with thiophene-3-carboxaldehyde to form an imine intermediate. This intermediate is then subjected to cyclopropanation using a suitable cyclopropylating agent, followed by sulfonation with methanesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dichlorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide
  • 1-(3,5-difluorophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}methanesulfonamide

Uniqueness

1-(3,5-difluorophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide is unique due to the presence of both difluorophenyl and thiophenyl groups, which confer distinct chemical and biological properties. Its cyclopropyl group also adds to its rigidity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO2S2/c16-13-5-11(6-14(17)7-13)9-22(19,20)18-10-15(2-3-15)12-1-4-21-8-12/h1,4-8,18H,2-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRACZHPNGOFXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.